
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with a cyclopentyl group and the ketone group is present at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with cyclopentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the use of cyclopentanone and cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction also requires reflux conditions and results in the formation of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to elevated temperatures to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Reduction of the ester group can yield cyclopentanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid and cyclopentanone.
Reduction: Cyclopentanemethanol.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release cyclopentanecarboxylic acid, which can then participate in metabolic pathways. The ketone group at the 2-position can also interact with enzymes and other biomolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl group.
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: Similar structure but with a methyl ester group.
Uniqueness
Cyclopentanecarboxylicacid, 2-oxo-, cyclopentyl ester is unique due to its cyclopentyl ester group, which imparts different chemical and physical properties compared to its ethyl and methyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
6942-09-2 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
cyclopentyl 2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c12-10-7-3-6-9(10)11(13)14-8-4-1-2-5-8/h8-9H,1-7H2 |
Clé InChI |
RZRVIRJEPBNSPC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC(=O)C2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


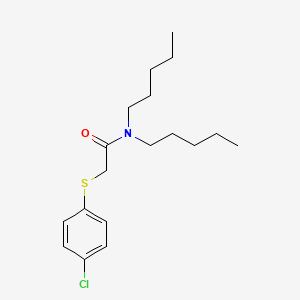
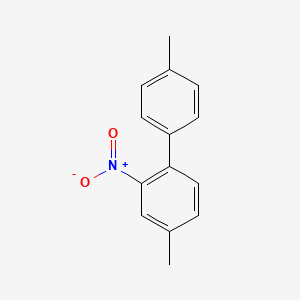
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
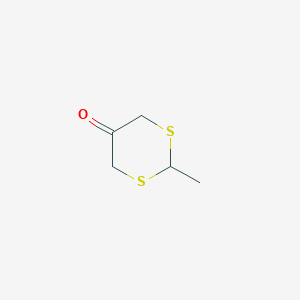
![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)
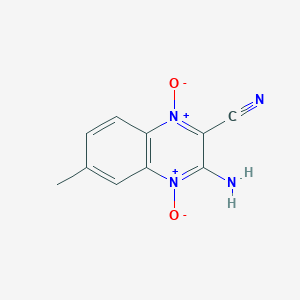
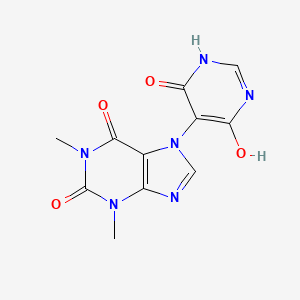
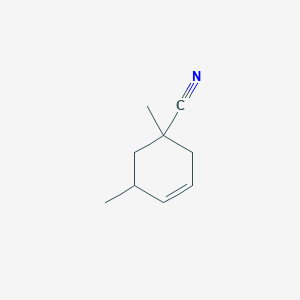

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
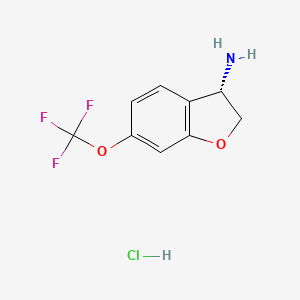
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
